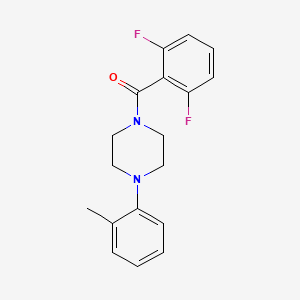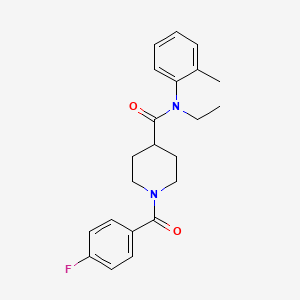![molecular formula C21H27N3O2S B4615698 4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615698.png)
4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
Triazole derivatives, including the compound of interest, represent a significant class of heterocyclic compounds known for their versatile chemical properties and applications. These compounds are pivotal in various chemical reactions, serving as building blocks for synthesizing more complex molecules.
Synthesis Analysis
Triazole derivatives are typically synthesized through the cyclization of thiosemicarbazides or via direct reaction of azides with alkynes in the presence of copper catalysts (click chemistry). For similar compounds, the synthesis involves multiple steps, starting from the preparation of hydrazide followed by reaction with isothiocyanates and subsequent cyclization (Kochikyan et al., 2010).
Molecular Structure Analysis
X-ray diffraction and molecular modeling techniques are commonly used to investigate the structural and conformational features of triazole derivatives. These studies reveal the geometry, conformation, and relative stability of various tautomeric forms of the molecule (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazole compounds participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and serve as ligands in coordination chemistry. Their reactivity is significantly influenced by the presence of functional groups and the electronic nature of the substituents.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through experimental techniques. The intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal structure of these compounds.
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by their molecular structure. Computational studies, including density functional theory (DFT) calculations, provide insights into the electronic structure, which correlates with their chemical reactivity and potential biological activity (Srivastava et al., 2016).
Applications De Recherche Scientifique
Synthesis and Antifungal Evaluation
This compound belongs to a class of novel 1,2,4-triazole derivatives that have been synthesized and evaluated for their antifungal activities. Studies have shown that these compounds exhibit varying degrees of activity against fungal species such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, highlighting their potential in developing antifungal therapies (Terzioğlu Klip et al., 2010).
Reactivity Towards Electrophilic Reagents
Research into azolylacetonitriles, closely related to the compound of interest, has revealed their reactivity towards electrophilic reagents, leading to the formation of thiophene and thiolester derivatives. These reactions are critical for the synthesis of various heterocyclic compounds, demonstrating the compound's utility in organic synthesis (Elnagdi et al., 2002).
Optimization for Selective Receptor Antagonism
Another application includes the optimization of sulfonamide derivatives, including those related to the compound , as selective EP1 receptor antagonists. Such compounds have been synthesized and evaluated for their receptor affinities and antagonist activities, contributing to the development of potential therapeutic agents targeting specific biological pathways (Naganawa et al., 2006).
Urease and Anti-proliferative Activity
Compounds structurally related to 4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. These studies are crucial for discovering new drugs with potential applications in treating diseases related to urease activity and cancer (Ali et al., 2022).
Dye-sensitized Solar Cells
The compound's derivatives have also been explored in the field of renewable energy, particularly in the development of new electrolyte systems for dye-sensitized solar cells (DSSCs). Research has demonstrated the electrocatalytic activity of these compounds in regenerating electrolytes, offering insights into the design of more efficient and stable DSSCs (Hilmi et al., 2014).
Propriétés
IUPAC Name |
3-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-13(2)11-24-20(22-23-21(24)27)18-9-7-16(26-18)12-25-19-10-15(5)6-8-17(19)14(3)4/h6-10,13-14H,11-12H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDYVWWSDVZQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C3=NNC(=S)N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)
![N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)
![1-[2-(4-morpholinyl)ethyl]-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4615631.png)
![methyl 3-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B4615643.png)
![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)

![1-(2,4-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4615657.png)
![methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)
![{4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B4615708.png)

![5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615718.png)
![5-phenyl-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615727.png)